2-methylbenzo[h]quinoline-10-sulfonic acid
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Overview
Description
2-methylbenzo[h]quinoline-10-sulfonic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities . This compound features a quinoline core with a methyl group at the 2-position and a sulfonic acid group at the 10-position, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-methylbenzo[h]quinoline-10-sulfonic acid, can be achieved through several methods. Traditional methods involve the condensation of aniline derivatives with ketones or aldehydes . For example, the Friedländer synthesis is a common method where 2-aminobenzaldehyde reacts with a ketone in the presence of an acid catalyst to form the quinoline ring .
Recent advances have introduced greener and more sustainable synthetic approaches, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using continuous flow processes. These methods ensure consistent product quality and higher yields. Catalysts such as montmorillonite K-10, a strong and environmentally benign solid acid, are used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-methylbenzo[h]quinoline-10-sulfonic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Zinc dust, acetic acid
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinolines, and substituted quinoline derivatives .
Scientific Research Applications
2-methylbenzo[h]quinoline-10-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methylbenzo[h]quinoline-10-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical processes. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells and exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure and similar chemical properties.
2-methylquinoline: Lacks the sulfonic acid group, making it less soluble and reactive.
10-sulfoquinoline: Similar structure but without the methyl group at the 2-position.
Uniqueness
2-methylbenzo[h]quinoline-10-sulfonic acid is unique due to the presence of both the methyl and sulfonic acid groups, which enhance its solubility, reactivity, and potential biological activities compared to its simpler analogs .
Properties
IUPAC Name |
2-methylbenzo[h]quinoline-10-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-9-5-6-11-8-7-10-3-2-4-12(19(16,17)18)13(10)14(11)15-9/h2-8H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQKOKHWXQRNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2C(=CC=C3)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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